1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-26-15-7-11(8-16(27-2)17(15)28-3)22-18(25)24-19-23-14(9-29-19)12-6-10(20)4-5-13(12)21/h4-9H,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHKZQRDNEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2,5-Dichlorophenyl)Thiazol-2-Amine
Starting Materials :
- 2-Bromo-1-(2,5-dichlorophenyl)ethan-1-one
- Thiourea
Procedure :
A mixture of 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one (10 mmol) and thiourea (10 mmol) in ethanol (50 mL) is refluxed for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 4-(2,5-dichlorophenyl)thiazol-2-amine as a pale-yellow crystalline solid.
Characterization :
- Melting Point : 148–150°C
- IR (KBr, cm⁻¹) : 3350 (N–H stretch), 1620 (C=N), 1550 (C=C)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, thiazole-H), 7.62–7.58 (m, 3H, Ar-H), 6.95 (s, 2H, NH₂)
- MS (ESI) : m/z 285.1 [M+H]⁺
Formation of the Urea Moiety
The urea linkage is introduced via reaction between the thiazol-2-amine and an isocyanate derivative.
Synthesis of 3,4,5-Trimethoxyphenyl Isocyanate
Starting Materials :
- 3,4,5-Trimethoxyaniline
- Triphosgene (bis(trichloromethyl) carbonate)
Procedure :
3,4,5-Trimethoxyaniline (10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen. Triphosgene (3.3 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,4,5-trimethoxyphenyl isocyanate as a colorless liquid.
Characterization :
- IR (neat, cm⁻¹) : 2270 (N=C=O), 1600 (C=C)
- ¹H NMR (400 MHz, CDCl₃) : δ 6.70 (s, 2H, Ar-H), 3.90 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃)
Coupling Reaction to Form the Urea Linkage
Starting Materials :
- 4-(2,5-Dichlorophenyl)thiazol-2-amine
- 3,4,5-Trimethoxyphenyl isocyanate
Procedure :
4-(2,5-Dichlorophenyl)thiazol-2-amine (5 mmol) and 3,4,5-trimethoxyphenyl isocyanate (5 mmol) are dissolved in dry dimethylformamide (20 mL). The mixture is stirred at 80°C for 12 hours. Post-reaction, the solvent is evaporated, and the residue is triturated with diethyl ether. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to afford 1-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea as a white solid.
Characterization :
- Melting Point : 210–212°C
- IR (KBr, cm⁻¹) : 3320 (N–H urea), 1680 (C=O urea), 1595 (C=N)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.20 (s, 1H, NH urea), 8.75 (s, 1H, NH urea), 7.90 (s, 1H, thiazole-H), 7.65–7.60 (m, 3H, Ar-H), 6.95 (s, 2H, trimethoxyphenyl-H), 3.85 (s, 6H, OCH₃), 3.80 (s, 3H, OCH₃)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.5 (C=O urea), 153.2 (C=N thiazole), 140.1–110.2 (aromatic carbons), 56.5–56.2 (OCH₃)
- MS (ESI) : m/z 494.0 [M+H]⁺
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide enhance nucleophilicity of the amine, while elevated temperatures (80°C) accelerate urea formation.
Table 1: Optimization of Reaction Conditions
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF | 78 |
| Temperature (°C) | 25, 50, 80, 100 | 80 | 82 |
| Reaction Time (h) | 6, 12, 18 | 12 | 85 |
Side Reactions and Mitigation
Competitive formation of biuret derivatives is minimized by maintaining anhydrous conditions and stoichiometric equivalence of reactants.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via high-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new compounds with tailored properties .
Biology
Research has indicated potential biological activities , particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines .
Case Study: Anticancer Activity
- In vitro studies demonstrated that certain analogs exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Medicine
The compound is being explored as a therapeutic agent for various diseases. Its interaction with specific molecular targets suggests potential applications in treating conditions like cancer and infections caused by resistant bacteria .
Mechanism of Action
The mechanism involves binding to enzymes or receptors, modifying their activity to produce therapeutic effects. For instance, it may inhibit urease activity, which is crucial in several pathological conditions including kidney stones and peptic ulcers .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for creating coatings or additives in various products .
Mechanism of Action
The mechanism of action of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Phenyl-Thiazole Core
TGI-076 (1-(2,4-Dichlorophenyl)-3-(4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)urea)
- Key Differences :
- Substituents: 2,4-Dichlorophenyl (vs. 2,5-dichloro) and triazole ring at the thiazole 5-position.
- Molecular Weight: 500.19 g/mol (vs. 483.33).
- However, increased molecular weight could reduce bioavailability .
TTU15 (1-(3,4,5-Trimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea)
- Key Differences :
- Thiophene replaces the dichlorophenyl group on the thiazole.
- Molecular Weight: ~430 g/mol (estimated).
- Implications: The thiophene ring increases π-conjugation, which may alter electronic properties.
Heterocycle and Linker Modifications
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
- Key Differences :
- Thiadiazole replaces thiazole.
- Substituents: 4-Chlorophenyl (vs. 2,5-dichloro).
- Implications : Thiadiazole’s larger ring size and additional nitrogen may alter binding affinity. The single chlorine substituent reduces steric hindrance compared to dichloro analogs .
Compound 3d (Coumarin-linked Urea-Thiazole Derivative)
- Key Differences :
- Coumarin and piperazine extensions.
- Molecular Weight: 788.3 g/mol .
- Implications : The coumarin group introduces fluorescence properties, useful for cellular tracking. However, the complex structure results in lower synthetic yield (70.1% ) and higher molecular weight, limiting drug-likeness .
Electronic and Structural Insights from DFT Studies
- Chalcone Derivative (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one :
- HOMO-LUMO Gap: Reduced with extended conjugation, enhancing charge transfer.
- Relevance: The dichlorophenyl-trimethoxyphenyl motif in the target compound may similarly optimize electronic properties for target interaction .
Biological Activity
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 375.27 g/mol
- LogP : 3.2099 (indicating moderate lipophilicity)
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenyl thiazole with various urea derivatives. The synthesis typically involves:
- Formation of the thiazole ring.
- Coupling with the urea moiety.
- Purification through recrystallization or chromatography.
Antiproliferative Effects
Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines such as HCT116 and MCF-7 .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.36 - 0.86 |
| MCF-7 | Similar range |
The compound's mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for cell division. Molecular docking studies suggest that it binds to the colchicine site on tubulin, similar to other known antitumor agents .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various thiazole derivatives, it was found that those with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that modifications at the aromatic rings significantly influenced biological activity .
Case Study 2: Toxicity and Safety Profile
An investigation into the safety profile of thiazole derivatives indicated low acute toxicity in animal models. The compounds were tested for their effects on vital organs and showed no significant adverse effects at therapeutic doses .
Q & A
Q. Basic Characterization Protocol
- 1H/13C NMR : Confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; trimethoxyphenyl signals at δ 3.8–4.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at ~464.03 Da) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., C=O···H-N interactions stabilize the urea moiety) .
Advanced : Synchrotron-based single-crystal diffraction (100 K) provides sub-Å resolution for analyzing steric effects of the dichlorophenyl group .
How do structural modifications at the dichlorophenyl and trimethoxyphenyl positions influence the compound’s biological activity profile?
Q. Advanced Structure-Activity Relationship (SAR)
- Dichlorophenyl Modifications :
- Trimethoxyphenyl Modifications :
What computational modeling approaches have been employed to predict the binding interactions of this compound with potential biological targets?
Q. Advanced Computational Analysis
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.2 eV) to assess electron-donor/acceptor capacity, correlating with tubulin-binding activity .
- Molecular Docking : Docking into the colchicine binding site of β-tubulin (PDB: 1SA0) predicts hydrogen bonds between the urea carbonyl and Thr179/Asn228 residues .
Validation : MD simulations (100 ns) confirm stable binding in the tubulin pocket, with RMSD <2.0 Å .
How can researchers resolve contradictory findings in cytotoxicity data between different studies examining this compound?
Q. Advanced Data Contradiction Analysis
- Key Variables :
- Cell Line Variability : IC50 varies 10-fold between MCF-7 (16.2 µM) and HeLa (32.5 µM) due to differential expression of efflux transporters .
- Assay Conditions : Serum-free vs. serum-containing media alter bioavailability (e.g., 20% FBS reduces potency by 50%) .
Resolution Strategy : - Standardize protocols (e.g., MTT assay, 48 hr exposure, 10% FBS).
- Use isogenic cell lines to control for genetic variability .
What in vitro assay protocols are most suitable for evaluating the antimycobacterial potential of this compound, based on structural analogs?
Q. Advanced Antimicrobial Evaluation
- Microplate Alamar Blue Assay (MABA) :
- Inoculate M. tuberculosis H37Rv in 7H9+OADC medium (OD600 = 0.0008).
- Treat with compound (0.1–50 µg/mL) for 7 days.
- Measure fluorescence (ex. 530 nm, em. 590 nm); MIC defined as 90% inhibition vs. controls .
Optimization : Include clinical-resistant strains (e.g., INH-resistant isolates) to assess cross-resistance risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
